molecular formula C10H6CuN4O4 B3423489 Copper[ii] 2-pyrazinecarboxylate CAS No. 304656-23-3

Copper[ii] 2-pyrazinecarboxylate

Cat. No.: B3423489
CAS No.: 304656-23-3
M. Wt: 309.72 g/mol
InChI Key: CPDQQOYHCXKRBR-UHFFFAOYSA-L
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Description

Copper(II) 2-pyrazinecarboxylate is a coordination compound with the chemical formula C₁₀H₆CuN₄O₄. It is known for its blue to gray powder, crystalline, or chunk form . This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Copper(II) pyrazine-2-carboxylate, also known as Copper;pyrazine-2-carboxylate, primarily targets copper (II) ions . These ions play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression .

Mode of Action

The compound interacts with its targets through a tetradentate-μ3 bridging ligand, which includes three carboxylate oxygens and one nitrogen atom . The complex contains two copper (II) ions that exhibit two different coordination environments with two monoethanolamine (mea), two pyrazine-2,3-dicarboxylate (pzdc) ligands, respectively .

Biochemical Pathways

The compound’s activity is connected with the oxidative stress and redox imbalance caused by the upregulation of genes encoding superoxide dismutase (SOD2) and catalase (CAT) antioxidant enzymes . These enzymes play a critical role in protecting the cell from oxidative damage.

Result of Action

The molecular and cellular effects of Copper(II) pyrazine-2-carboxylate’s action are primarily related to its ability to induce oxidative stress and redox imbalance . This can lead to various cellular responses, including the activation of antioxidant enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) pyrazine-2-carboxylate. For instance, the presence of other ions in the environment can affect the compound’s ability to target and bind to copper (II) ions . Additionally, the pH and temperature of the environment can influence the compound’s stability and efficacy .

Preparation Methods

Copper(II) 2-pyrazinecarboxylate can be synthesized through the reaction of copper(II) salts with 2-pyrazinecarboxylic acid. One common method involves dissolving copper(II) acetate in water and adding 2-pyrazinecarboxylic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Copper(II) 2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Copper(II) 2-pyrazinecarboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Copper(II) 2-pyrazinecarboxylate can be compared with other copper(II) coordination compounds such as:

  • Copper(II) acetate
  • Copper(II) sulfate pentahydrate
  • Copper(II) trifluoromethanesulfonate

These compounds share similar coordination chemistry but differ in their specific ligands and resulting properties. Copper(II) 2-pyrazinecarboxylate is unique due to its pyrazinecarboxylate ligand, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

copper;pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDQQOYHCXKRBR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)[O-].C1=CN=C(C=N1)C(=O)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CuN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304656-23-3
Record name Copper(II) 2-pyrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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